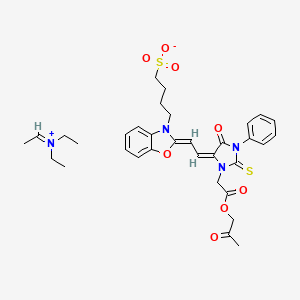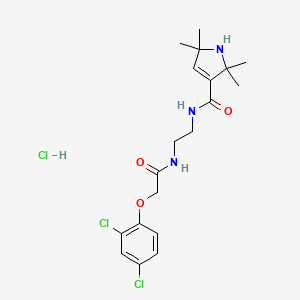![molecular formula C17H11N2NaO3 B15186849 sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate CAS No. 5850-76-0](/img/structure/B15186849.png)
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate is an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo compounds are widely used in various industries due to their vibrant colors and stability. This particular compound is known for its applications in dyeing and pigmentation processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate typically involves the diazotization of 2-amino-1-naphthol followed by coupling with benzoic acid. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 2-amino-1-naphthol is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzoic acid in an alkaline medium to form the final azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic conditions are often used.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Widely used in the textile, cosmetic, and food industries for coloring purposes
Wirkmechanismus
The compound exerts its effects primarily through its azo group (-N=N-), which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Aromatic Rings: The azo group can interact with aromatic rings in biological molecules, affecting their function.
Redox Reactions: The compound can participate in redox reactions, influencing cellular processes.
Substitution Reactions: The aromatic rings can undergo substitution reactions, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate (MDN)
- 1-[(3,4-dimethylphenyl)diazenyl]naphthalen-2-ol (DDN)
- 3-[(2-hydroxynaphthalen-1-yl)diazenyl]benzonitrile (HDN)
Uniqueness
Sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its sodium salt form enhances its solubility in water, making it more suitable for applications requiring aqueous solutions. Additionally, the presence of both hydroxyl and carboxyl groups allows for versatile chemical modifications .
Eigenschaften
CAS-Nummer |
5850-76-0 |
|---|---|
Molekularformel |
C17H11N2NaO3 |
Molekulargewicht |
314.27 g/mol |
IUPAC-Name |
sodium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H12N2O3.Na/c20-15-10-9-11-5-1-2-6-12(11)16(15)19-18-14-8-4-3-7-13(14)17(21)22;/h1-10,20H,(H,21,22);/q;+1/p-1 |
InChI-Schlüssel |
PZPGBYQRJGZMBY-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=CC=C3C(=O)[O-])O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


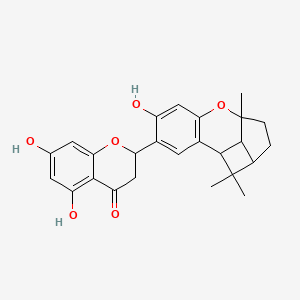
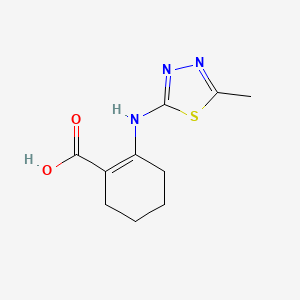
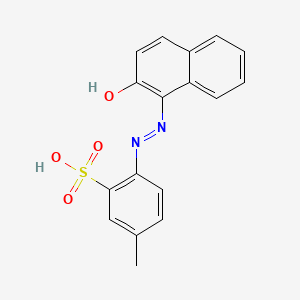

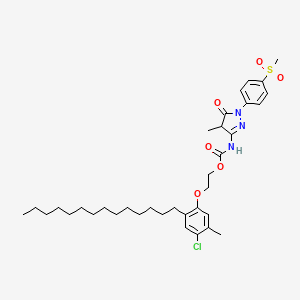
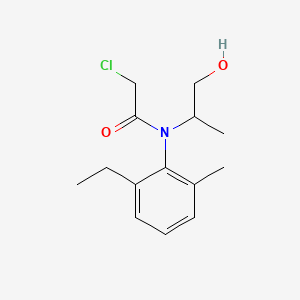
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![Methyl 2,2,3,3,4,4-hexafluoro-4-[1,2,2-trifluoro-2-[(trifluorovinyl)oxy]-1-(trifluoromethyl)ethoxy]butyrate](/img/structure/B15186803.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)



